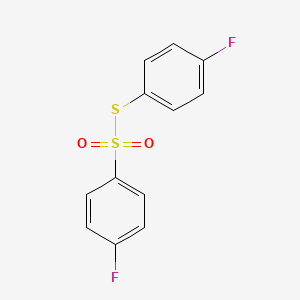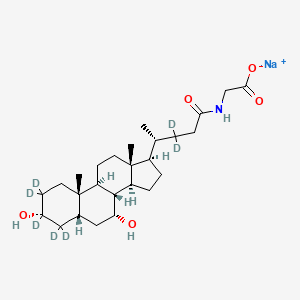
Zinquin AM ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinquin AM ester is a lipophilic, zinc-sensitive, cell-permeable fluorescent probe. It is an AM ester form of Zinquin, a commonly used sensor for cellular zinc status. This compound is widely used in scientific research for detecting zinc ions in living cells due to its ability to fluoresce upon binding with zinc ions .
准备方法
Synthetic Routes and Reaction Conditions
Zinquin AM ester is synthesized through a series of chemical reactions involving the esterification of Zinquin with acetic acid. The process typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and reaction conditions that include controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through techniques such as chromatography and crystallization to achieve high purity levels required for scientific research applications .
化学反应分析
Types of Reactions
Zinquin AM ester primarily undergoes hydrolysis reactions in biological systems. The AM ester is cleaved by cytosolic esterases to release Zinquin, which then binds to zinc ions. This binding results in a fluorescent signal that can be detected using various imaging techniques .
Common Reagents and Conditions
The hydrolysis of this compound requires the presence of cytosolic esterases, which are naturally occurring enzymes in living cells. The reaction conditions typically involve physiological pH and temperature, making it suitable for in vivo applications .
Major Products Formed
The major product formed from the hydrolysis of this compound is Zinquin, which fluoresces upon binding with zinc ions. This fluorescence is used to detect and quantify zinc ions in biological samples .
科学研究应用
Zinquin AM ester has a wide range of applications in scientific research, including:
Biology: Employed in cellular imaging to detect and monitor zinc ion concentrations in living cells.
Industry: Applied in the development of diagnostic tools and assays for zinc detection in biological samples.
作用机制
Zinquin AM ester is retained in living cells because the AM ester is cleaved by cytosolic esterases to give Zinquin, which carries a negative charge, preventing its efflux across the plasma membrane. Zinquin then binds to zinc ions, resulting in a fluorescent signal that can be detected using various imaging techniques . This mechanism allows for the precise detection and quantification of zinc ions in living cells.
相似化合物的比较
Similar Compounds
FluoZin-3 AM: A zinc indicator with a different fluorescence emission spectrum compared to Zinquin.
Newport Green DCF: A zinc-sensitive dye with lower specificity and sensitivity compared to Zinquin.
Uniqueness of Zinquin AM Ester
This compound is unique due to its high sensitivity and specificity for zinc ions, making it a preferred choice for detecting zinc in living cells. Its ability to be retained within cells and produce a strong fluorescent signal upon binding with zinc ions sets it apart from other similar compounds .
属性
分子式 |
C22H22N2O7S |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
acetyloxymethyl 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetate |
InChI |
InChI=1S/C22H22N2O7S/c1-14-4-8-19(9-5-14)32(27,28)24-20-11-18(10-17-7-6-15(2)23-22(17)20)29-12-21(26)31-13-30-16(3)25/h4-11,24H,12-13H2,1-3H3 |
InChI 键 |
BQPOGHLPUDKWHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)OCC(=O)OCOC(=O)C)C=CC(=N3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



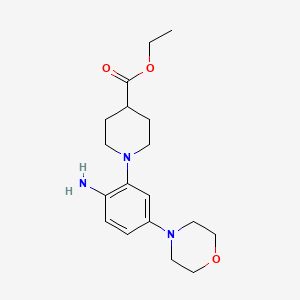
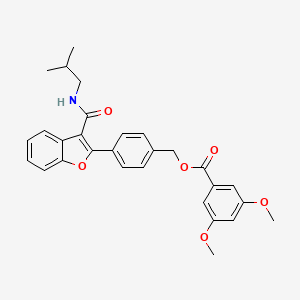
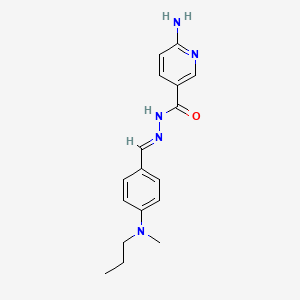
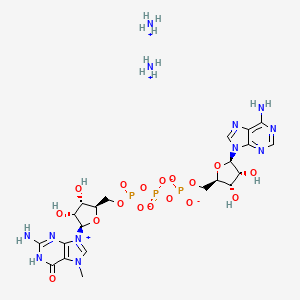
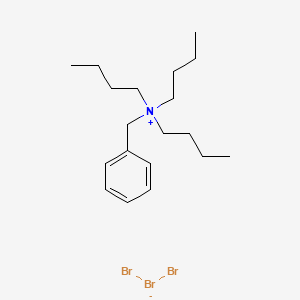
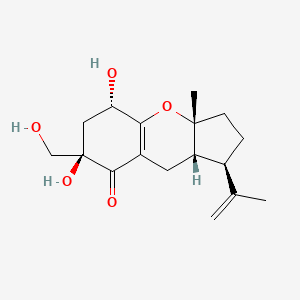
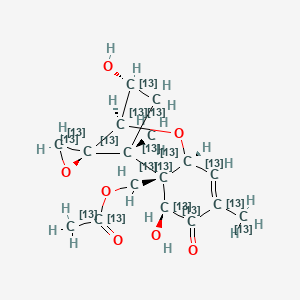
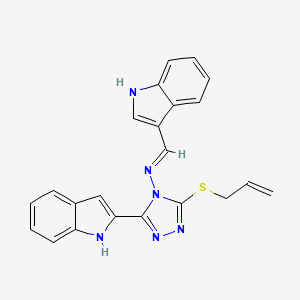
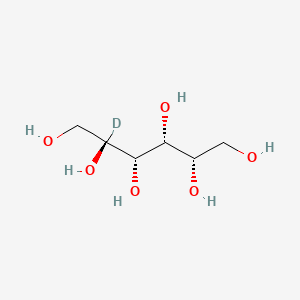
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)
